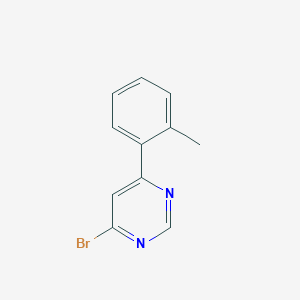

4-Bromo-6-(o-tolyl)pyrimidine

Beschreibung

Significance of the Pyrimidine (B1678525) Heterocycle in Contemporary Chemical Research

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, stands as a cornerstone in the field of chemical research, particularly in medicinal chemistry. scirp.orgijnrd.org Its fundamental importance is underscored by its presence in the nucleobases cytosine, thymine, and uracil, which are integral components of DNA and RNA, the very blueprints of life. ijnrd.orgnih.gov This natural prevalence makes pyrimidine-based molecules readily interactive with biological systems, such as enzymes and genetic material. scirp.org

The synthetic versatility of the pyrimidine scaffold allows for extensive structural modifications at its 2, 4, 5, and 6 positions, giving rise to a vast library of derivatives with a wide spectrum of biological activities. scirp.orgnih.gov Consequently, pyrimidine derivatives have been successfully developed into a multitude of therapeutic agents, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive drugs. scirp.orgnih.gov The ongoing exploration of pyrimidine chemistry continues to yield novel compounds with potential applications in treating a myriad of diseases, solidifying its status as a privileged scaffold in drug discovery. scirp.orgnih.gov

Overview of Substituted Pyrimidine Systems in Scientific Inquiry

The strategic placement of various substituents onto the pyrimidine core is a key strategy in modern medicinal chemistry to modulate the pharmacological profile of the resulting compounds. Scientific inquiry into substituted pyrimidine systems is vast, with research focusing on how different functional groups influence bioactivity.

For instance, 4,6-disubstituted pyrimidines have been extensively studied. Research has shown that this substitution pattern can lead to potent and selective antagonists for various receptors, such as muscarinic acetylcholine (B1216132) receptors (mAChRs). nih.gov Furthermore, the introduction of aryl groups at these positions is a common approach in the design of kinase inhibitors, which are crucial in cancer therapy. nih.gov

The nature of the substituents is critical. Halogens, such as bromine, are often incorporated into molecular designs to enhance biological activity or to provide a reactive site for further chemical modifications, like cross-coupling reactions. nih.gov The presence of a tolyl group, a methyl-substituted phenyl ring, can also significantly impact a molecule's properties, including its interaction with biological targets. ontosight.ai The investigation of various substituted pyrimidines has led to the development of compounds with diverse therapeutic applications, from CNS-penetrant antagonists to dual enzyme inhibitors. nih.govnih.gov

Rationale for Comprehensive Investigation of 4-Bromo-6-(o-tolyl)pyrimidine and its Analogues

The specific compound, this compound, emerges as a molecule of significant scientific interest due to the unique combination of its structural features. The rationale for its in-depth investigation is built upon several key points:

Synergistic Pharmacophoric Features: The molecule combines a proven biologically active pyrimidine core with two distinct and influential substituents. The o-tolyl group provides a specific steric and electronic profile that can influence binding to biological targets. ontosight.aievitachem.com The bromine atom at the 4-position not only modulates the electronic character of the pyrimidine ring but also serves as a versatile chemical handle for the synthesis of more complex analogues through reactions like Suzuki or Buchwald-Hartwig couplings. nih.govrsc.org

Potential as a Building Block in Drug Discovery: Given the established roles of bromo- and aryl-substituted pyrimidines in medicinal chemistry, this compound is a valuable scaffold for the generation of compound libraries. nih.govrsc.org These libraries can be screened for a wide range of biological activities, potentially leading to the discovery of novel therapeutic agents. For example, related 4,6-disubstituted pyrimidines have shown promise as dual VEGFR2/FGFR1 inhibitors for cancer treatment and as pan-muscarinic antagonists for CNS disorders. nih.govnih.gov

Exploration of Structure-Activity Relationships (SAR): The study of this compound and its synthesized analogues allows for a detailed exploration of SAR. By systematically modifying the o-tolyl group or replacing the bromine atom with other functionalities, researchers can gain a deeper understanding of how specific structural changes affect the compound's interaction with biological targets. This knowledge is crucial for the rational design of more potent and selective drug candidates. The investigation into related compounds has already highlighted that substitutions at the 4 and 6 positions can significantly influence a compound's affinity for receptors. acs.orgacs.org

The combination of a reactive bromine atom and a structurally important o-tolyl group on a biologically relevant pyrimidine scaffold provides a strong impetus for the comprehensive chemical and pharmacological investigation of this compound.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-6-(2-methylphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c1-8-4-2-3-5-9(8)10-6-11(12)14-7-13-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDBVWWOWMWJGAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 4 Bromo 6 O Tolyl Pyrimidine Analogues

Reactivity of the Bromo-Substituent on the Pyrimidine (B1678525) Ring

The bromine atom at the C4-position is a key functional handle for derivatization. The C4 and C6 positions of the pyrimidine ring are particularly electron-deficient, making them prime sites for nucleophilic substitution. wikipedia.orgbhu.ac.inslideshare.net The bromine atom serves as an excellent leaving group in these reactions.

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 4-bromo-6-(o-tolyl)pyrimidine. wikipedia.org This reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The electron-withdrawing character of the pyrimidine ring's nitrogen atoms stabilizes this intermediate, facilitating the displacement of the bromide ion by a wide range of nucleophiles. wikipedia.orgwikipedia.org

Research has demonstrated the versatility of this approach. Halogenated pyrimidines readily react with various nucleophiles, allowing for the introduction of diverse functional groups. For example, 2,4-dichloropyrimidines can undergo sequential SNAr reactions, first with anilines and subsequently with other amines, showcasing the controlled displacement of halogen substituents. nih.gov Similarly, the bromine atom in bromopyrimidines can be displaced by oxygen nucleophiles (alkoxides) and sulfur nucleophiles (thiolates) to form the corresponding ethers and thioethers.

| Nucleophile Type | Example Nucleophile | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-Nucleophile | Anilines, Alkylamines | Base (e.g., DIPEA), Solvent (e.g., Isopropanol) | Aminopyrimidine | nih.gov |

| O-Nucleophile | Ethylene Glycol derivative | Base (e.g., NaH), Solvent (e.g., DMSO) | Alkoxypyrimidine | acs.org |

| S-Nucleophile | Thiophenol | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Arylthiopyrimidine | mdpi.com |

| N-Nucleophile | Sulfamide salt | Solvent (e.g., DMSO), Room Temperature | Sulfamidopyrimidine | acs.org |

In addition to SNAr, the bromo-substituent is an active participant in organometallic cross-coupling reactions, most notably those catalyzed by palladium. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

C-C Coupling: The Suzuki-Miyaura coupling is a widely employed method for forming C-C bonds by reacting the bromopyrimidine with an organoboron compound, such as an arylboronic acid. openstax.orglibretexts.org This reaction typically uses a palladium catalyst like Pd(dppf)Cl₂ and a base. nih.gov It allows for the direct attachment of new aryl or alkyl groups at the C4-position, replacing the bromine atom.

C-N, C-O, and C-S Coupling: The Buchwald-Hartwig amination is a key palladium-catalyzed reaction for forming C-N bonds, reacting the bromopyrimidine with an amine. This method is often preferred for constructing C-N bonds with less nucleophilic amines that may not be suitable for SNAr reactions. Analogous Buchwald-Hartwig-type reactions can be used to form C-O bonds with alcohols and C-S bonds with thiols, providing a versatile toolkit for introducing a wide array of functionalities.

| Coupling Type | Reaction Name | Coupling Partner | Typical Catalyst/Reagents | Bond Formed | Reference |

|---|---|---|---|---|---|

| C-C | Suzuki-Miyaura | Arylboronic Acid/Ester | Pd(dppf)Cl₂, KOAc | C-Aryl | nih.gov |

| C-N | Buchwald-Hartwig Amination | Amine (Primary/Secondary) | Pd Catalyst, Ligand, Base | C-N | researchgate.net |

| C-O | Buchwald-Hartwig Etherification | Alcohol/Phenol | Pd Catalyst, Ligand, Base | C-O | researchgate.net |

| C-C | Sonogashira | Terminal Alkyne | Pd Catalyst, Cu(I) salt, Base | C-Alkynyl | researchgate.net |

Transformations Involving the Aryl Substituents (o-tolyl and bromophenyl)

The aryl groups attached to the pyrimidine core possess their own distinct reactivity, enabling selective modifications that leave the pyrimidine ring intact.

The o-tolyl substituent is a benzene (B151609) ring activated by an electron-donating methyl group. libretexts.org This makes it susceptible to electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and Friedel-Crafts reactions. The methyl group directs incoming electrophiles to the ortho and para positions relative to itself. libretexts.org In the context of this compound, the positions available for substitution on the tolyl ring are C4' and C6' (ortho to the methyl) and C5' (meta to the methyl). The large pyrimidine substituent may sterically hinder attack at the C6' position, potentially favoring substitution at the C4' position (para to the methyl group).

In analogues such as 4-bromo-6-(4-bromophenyl)pyrimidine, there are two distinct carbon-bromine bonds. The C-Br bond on the pyrimidine ring is highly activated towards nucleophilic aromatic substitution, whereas the C-Br bond on the phenyl ring is generally unreactive under SNAr conditions unless strongly activated by electron-withdrawing groups. libretexts.org

Conversely, the C-Br bond on the phenyl ring is often more reactive in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective and sequential functionalization. For instance, one could perform a Suzuki coupling on the bromophenyl group while leaving the bromopyrimidine moiety untouched, or vice-versa, by carefully selecting the reaction conditions. This differential reactivity is a powerful strategy in the synthesis of complex molecules.

Ring Modifications and Derivatization Strategies of the Pyrimidine Core

Beyond substitution at the C4 position, the pyrimidine core itself can be modified. Electrophilic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature but can occur at the C5 position, which is the most electron-rich carbon. wikipedia.orgbhu.ac.in Halogenation, for instance, can be achieved at the C5 position under specific conditions. researchgate.netgoogle.com

Other derivatization strategies include:

Introduction of new functional groups: A study on 2,4-diaminopyrimidines demonstrated that the core could be further functionalized by introducing an amino group at the C5 position or a thiomethyl group at the C2 position. nih.gov

Ring Reduction: The pyrimidine ring can be hydrogenated to form a tetrahydropyrimidine, significantly altering its geometry and electronic properties. wikipedia.org

Ring Rearrangement: Under certain conditions, pyrimidine derivatives can undergo rearrangements. The Dimroth rearrangement, for example, involves the cleavage and reformation of the heterocyclic ring, leading to an isomeric pyrimidine structure. wikipedia.org

These strategies expand the synthetic utility of the pyrimidine scaffold, allowing for profound structural modifications beyond simple substitution of peripheral groups.

Advanced Research Applications and Preclinical Biological Relevance

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

No specific structure-activity relationship (SAR) studies for 4-Bromo-6-(o-tolyl)pyrimidine have been published. SAR studies are crucial in medicinal chemistry for understanding how the chemical structure of a molecule relates to its biological activity. nih.gov Such studies typically involve synthesizing a series of related compounds and evaluating their effects in biological assays. nih.govresearchgate.netresearchgate.net While extensive SAR data exist for various classes of pyrimidine (B1678525) derivatives, showing how different substituents at various positions on the pyrimidine ring influence activity against targets like kinases or microbes, these findings are not specific to this compound. mdpi.comacs.orgmdpi.comfrontiersin.org

There are no published design principles specifically derived from the this compound scaffold for enhancing potency and selectivity. General principles for modifying pyrimidine scaffolds often involve altering substituents to optimize interactions with biological targets, improve pharmacokinetic properties, or reduce off-target effects. mdpi.commdpi.comacs.org However, without initial biological data for the target compound, specific strategies for its enhancement cannot be formulated.

Preclinical Biological and Pharmacological Investigations

No preclinical biological or pharmacological data for this compound are available in the peer-reviewed literature. The pyrimidine core is a key component in many compounds with a wide range of evaluated biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netnih.govasianpubs.orgacs.org These investigations involve in vitro assays against cell lines or enzymes and in vivo studies in animal models. mdpi.comnih.gov However, this compound has not been the subject of such published investigations.

Anticancer and Antiproliferative Activities (in vitro and non-clinical in vivo models)

No specific studies detailing the evaluation of this compound against cancer cell lines or in non-clinical models of cancer were identified. The antiproliferative potential of this specific compound remains uncharacterized in the available scientific literature.

Antimicrobial Activities (Antibacterial, Antifungal, Antiparasitic)

There are no available research findings on the efficacy of this compound as an antibacterial, antifungal, or antiparasitic agent.

Anti-inflammatory and Immunomodulatory Efficacy

The potential for this compound to exert anti-inflammatory or immunomodulatory effects has not been reported in published preclinical studies.

Enzyme Inhibition Studies (e.g., Alpha-glucosidase, Carbonic Anhydrase)

Specific enzyme inhibition assays for this compound, including its effects on alpha-glucosidase or carbonic anhydrase, have not been described in the scientific literature. While a related compound, 2-(4-Bromo-phenyl)-4-p-tolyl-benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidin-3-ylamine, has been investigated for α-glucosidase inhibition, these findings cannot be directly attributed to the subject compound. nih.gov

Receptor Antagonism/Agonism (e.g., Endothelin Receptors)

There is no direct evidence or research available that characterizes the activity of this compound as an antagonist or agonist at any receptor, including endothelin receptors. Research into dual endothelin receptor antagonists has involved molecules containing bromopyrimidine and tolyl-pyrimidine moieties as structural components, but not the specific compound . acs.org

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-6-(o-tolyl)pyrimidine, and how can reaction efficiency be optimized?

The synthesis of brominated pyrimidines typically involves nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions. For example, 4-chloro-6-(o-tolyl)pyrimidine (a structural analog) is synthesized via SNAr using o-tolyl boronic acid and a halogenated pyrimidine precursor under Suzuki-Miyaura conditions . To optimize efficiency:

- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) with varying ligands to enhance coupling yields.

- Temperature control : Perform reactions at 80–100°C in anhydrous solvents (e.g., THF or DMF) to minimize side reactions.

- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product.

Q. How should researchers characterize this compound to confirm structural integrity?

Combine spectroscopic and crystallographic methods:

- NMR : Use ¹H/¹³C NMR to verify substituent positions. The o-tolyl group’s methyl protons appear as a singlet (~δ 2.3–2.5 ppm), while pyrimidine protons resonate at δ 8.5–9.0 ppm .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 263.01 for C₁₁H₁₀BrN₂).

- X-ray crystallography : Resolve crystal structures to validate bond angles and spatial arrangement (see analogous compounds in ).

Q. What safety protocols are critical when handling this compound in the lab?

Brominated pyrimidines require stringent safety measures:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors (H333 hazard) .

- Waste disposal : Collect halogenated waste separately and neutralize with activated carbon before disposal .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Density functional theory (DFT) calculations can model electronic effects:

- Frontier molecular orbitals (FMOs) : Calculate HOMO/LUMO energies to identify reactive sites. Bromine’s electron-withdrawing effect lowers the LUMO, facilitating nucleophilic attack .

- Transition state analysis : Simulate Pd-catalyzed coupling pathways to compare activation energies for different substrates (e.g., aryl boronic acids vs. alkynes) .

- Solvent effects : Use COSMO-RS models to optimize solvent polarity for reaction kinetics .

Q. What strategies resolve contradictions in catalytic activity data for this compound derivatives?

Inconsistent catalytic results may stem from impurities or competing pathways:

- Control experiments : Test the substrate with/without catalysts to identify non-catalytic pathways .

- Impurity profiling : Use HPLC-MS to detect trace byproducts (e.g., debrominated species) that inhibit catalysis .

- Kinetic isotope effects (KIE) : Compare rates with deuterated analogs to elucidate rate-determining steps .

Q. How can this compound be functionalized for applications in medicinal chemistry?

Leverage the bromine atom for late-stage diversification:

- Buchwald-Hartwig amination : Introduce amines (e.g., piperazine) using Pd-Xantphos catalysts to create kinase inhibitors .

- Click chemistry : Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append fluorophores or biotin tags .

- Photoredox catalysis : Generate aryl radicals under blue light for C–H functionalization .

Q. What analytical techniques are suitable for studying degradation pathways of this compound under oxidative conditions?

- LC-MS/MS : Monitor degradation products in real-time using electrospray ionization (ESI) in positive ion mode .

- EPR spectroscopy : Detect radical intermediates (e.g., bromine-centered radicals) during photolysis .

- Accelerated stability testing : Expose the compound to 40°C/75% RH for 4 weeks and analyze via TLC/NMR to identify hydrolytic byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.